molecular formula C9H5BrFN3O B1467290 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1487229-82-2

1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467290
CAS No.: 1487229-82-2
M. Wt: 270.06 g/mol
InChI Key: CNAKZWSPTPCNJD-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which is attached to a triazole ring

Preparation Methods

The synthesis of 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Triazole Core: The phenyl triazole core can be synthesized through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This involves reacting 2-bromo-4-fluorophenyl azide with an alkyne to form the triazole ring.

    Introduction of the Carbaldehyde Group: The carbaldehyde group can be introduced via a Vilsmeier-Haack reaction, where the triazole compound is treated with DMF and POCl3 to form the corresponding aldehyde.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromo substituent on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its triazole moiety.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, the triazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The bromo and fluoro substituents on the phenyl ring can enhance binding affinity and specificity to target molecules. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other triazole derivatives such as:

    1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole:

    1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-methanol: Contains a hydroxyl group instead of an aldehyde, which alters its chemical reactivity and potential biological activity.

    1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a carboxylic acid group, which can affect its solubility and interaction with biological targets.

The presence of the carbaldehyde group in this compound makes it unique and versatile for various applications in research and industry.

Properties

IUPAC Name

1-(2-bromo-4-fluorophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAKZWSPTPCNJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde

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